molecular formula C16H22N4O3S B2906368 4-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide CAS No. 1208628-37-8

4-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide

Cat. No. B2906368
CAS RN: 1208628-37-8
M. Wt: 350.44
InChI Key: JWXMORHPJMSZRV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. This could include its reactivity with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and spectral properties .

Mechanism of Action

If the compound has a biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves detailing the safety measures to be taken while handling the compound, its toxicity levels, and disposal methods .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects .

properties

IUPAC Name

4-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-22-11-6-17-15(21)19-7-9-20(10-8-19)16-18-14-12(23-2)4-3-5-13(14)24-16/h3-5H,6-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXMORHPJMSZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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